molecular formula C22H47O4P B12730366 Dodecyl bis(3-methylbutyl) phosphate

Dodecyl bis(3-methylbutyl) phosphate

Cat. No.: B12730366
M. Wt: 406.6 g/mol
InChI Key: SWBLEERLDPTWPA-UHFFFAOYSA-N
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Description

Key Nomenclature Rules Applied:

  • Substituent ordering : Alphabetical precedence places dodecyl before methylbutyl.
  • Branching notation : The term 3-methylbutyl specifies the methyl group’s position on the four-carbon butyl chain.
  • Esterification syntax : The suffix -phosphate replaces -phosphoric acid to indicate complete esterification .

Molecular Architecture: Steric Effects of 3-Methylbutyl Substituents

The spatial arrangement of the 3-methylbutyl groups introduces significant steric hindrance, influencing the molecule’s conformational flexibility and intermolecular interactions.

Structural Features:

  • Phosphate core : The central phosphorus atom adopts a tetrahedral geometry, bonded to three oxygen atoms and one dodecyl chain.
  • Branched substituents : Each 3-methylbutyl group ($$ \text{CH}2\text{CH}(\text{CH}3)\text{CH}2\text{CH}2\text{O} $$) creates a steric bulk due to its isoamyl-like structure.
  • Rotatable bonds : The molecule contains 20 rotatable bonds, primarily within the dodecyl and 3-methylbutyl chains, enabling conformational diversity .

Steric Hindrance Analysis:

  • Conformational restrictions : The methyl branch on the 3-methylbutyl group limits free rotation around the C3-C4 bond, reducing the number of accessible conformers.
  • Electron density distribution : Bulky substituents shield the phosphate core, altering its reactivity in nucleophilic substitution or hydrolysis reactions.
  • Solubility implications : Steric hindrance reduces polar interactions with water, as evidenced by the high computed hydrophobicity ($$ \text{XLogP3} = 8.5 $$) .
Steric Parameter Value
Rotatable bond count 20
Hydrogen bond acceptor count 4
Computed surface area 406.6 Ų

Comparative Analysis with Linear Alkyl Phosphate Analogues

Branched alkyl phosphate esters like this compound exhibit distinct physicochemical properties compared to linear analogues, such as dodecyl triphosphate or tridodecyl phosphate.

Structural and Property Comparisons:

Property This compound Linear Analogue (Tridodecyl phosphate)
Molecular formula $$ \text{C}{22}\text{H}{47}\text{O}_4\text{P} $$ $$ \text{C}{36}\text{H}{75}\text{O}_4\text{P} $$
Molecular weight (g/mol) 406.6 610.9
XLogP3 8.5 ~10.2 (estimated)
Rotatable bond count 20 33
Predicted solubility Low (hydrophobic) Very low (higher hydrophobicity)

Key Differences:

  • Branching vs. linearity :

    • The 3-methylbutyl groups reduce molecular symmetry, lowering melting points compared to linear analogues.
    • Linear chains facilitate tighter intermolecular packing, increasing viscosity and thermal stability .
  • Surfactant performance :

    • Branched esters exhibit superior wetting and emulsification due to disrupted alkyl chain packing, enhancing surface activity.
    • Linear analogues often form more stable micelles but require higher critical micelle concentrations .
  • Synthetic accessibility :

    • Branched esters require controlled esterification to avoid regioselectivity issues, whereas linear analogues are simpler to synthesize .

Properties

Molecular Formula

C22H47O4P

Molecular Weight

406.6 g/mol

IUPAC Name

dodecyl bis(3-methylbutyl) phosphate

InChI

InChI=1S/C22H47O4P/c1-6-7-8-9-10-11-12-13-14-15-18-24-27(23,25-19-16-21(2)3)26-20-17-22(4)5/h21-22H,6-20H2,1-5H3

InChI Key

SWBLEERLDPTWPA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOP(=O)(OCCC(C)C)OCCC(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Approach: Phosphate Esterification

The primary method to prepare this compound is through the esterification of phosphoric acid derivatives with the corresponding alcohols (dodecanol and 3-methylbutanol). The process typically involves:

  • Reacting phosphorus oxychloride (POCl3) or phosphoric acid derivatives with the alcohols under controlled conditions.
  • Using catalysts or bases to facilitate ester bond formation.
  • Controlling stoichiometry to achieve bis-esterification with two 3-methylbutyl groups and one dodecyl group.

This method is consistent with general phosphate ester synthesis protocols, where selective esterification is achieved by stepwise addition or controlled reaction conditions.

Transesterification Method

An alternative preparation involves transesterification reactions, where a preformed phosphate ester (e.g., tris(alkyl) phosphate) undergoes alcohol exchange with 3-methylbutanol and dodecanol. This method allows:

  • Fine control over the alkyl groups attached to the phosphate.
  • Use of catalysts such as acid or base catalysts to promote ester exchange.
  • Potential for higher purity and yield by avoiding direct use of phosphorus chlorides.

Transesterification is a common industrial method for preparing mixed phosphate esters and is referenced in related phosphate compound syntheses.

Acid-Catalyzed Esterification with Phosphoric Acid Derivatives

Another approach involves acid-catalyzed esterification of phosphoric acid or its derivatives with the alcohols. This method requires:

  • Use of strong acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid).
  • Removal of water formed during the reaction to drive equilibrium toward ester formation.
  • Careful temperature control to prevent side reactions.

This method is widely used for preparing alkyl phosphate esters and can be adapted for branched alcohols like 3-methylbutanol.

Decomposition and Re-esterification Routes

Some patents describe methods involving decomposition of alkylphosphonic acid esters followed by re-esterification to obtain high-purity alkyl phosphate esters. These methods use:

  • Hydrogen halides and water to decompose alkylphosphonic acid esters.
  • Subsequent re-esterification or purification steps to isolate the desired phosphate ester.
  • Industrially advantageous processes with high yield and purity.

Though more common for phosphonic acids, similar principles can be applied to phosphate esters with branched alkyl groups.

Reaction Conditions and Parameters

Parameter Typical Range/Condition Notes
Temperature 80–150 °C Controlled to optimize esterification
Catalyst Acid catalysts (H2SO4, p-TsOH) or base catalysts Catalyst choice affects rate and selectivity
Molar ratio (Alcohol:Phosphorus) 2:1 to 3:1 To ensure bis-ester formation
Solvent Non-polar solvents (e.g., toluene) or solvent-free Solvent choice affects reaction kinetics
Reaction time Several hours (4–24 h) Depends on catalyst and temperature
Water removal Continuous removal via azeotropic distillation Drives equilibrium toward ester formation

These parameters are optimized to maximize yield and purity of this compound.

Analytical and Purification Techniques

  • Chromatography: Gel permeation chromatography and preparative HPLC are used to purify and analyze the product mixture, ensuring removal of unreacted alcohols and side products.
  • Spectroscopy: NMR (1H, 13C, 31P) and IR spectroscopy confirm the esterification and phosphate group integrity.
  • Mass Spectrometry: Confirms molecular weight and structure.
  • Distillation: Steam or vacuum distillation may be used to remove volatile impurities.

Research Findings and Industrial Relevance

  • The preparation of phosphate esters with branched alkyl groups like 3-methylbutyl is challenging due to steric hindrance but can be efficiently achieved by controlled esterification or transesterification.
  • Industrial patents emphasize the importance of minimizing excess reagents and optimizing reaction conditions to improve yield and purity.
  • The compound is relevant in applications such as flame retardants, metal extractants, and additives, necessitating high-purity synthesis methods.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Direct Esterification Phosphoric acid or POCl3 + alcohols Straightforward, well-known Requires careful control of conditions
Transesterification Exchange of alkyl groups on phosphate esters High selectivity, purity Requires catalyst and longer reaction times
Acid-Catalyzed Esterification Use of strong acid catalysts Efficient for branched alcohols Water removal needed, side reactions possible
Decomposition/Re-esterification Decompose esters with hydrogen halides, then re-esterify High purity, industrial scale More complex, multi-step process

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, mixed lauryl, tetradecyl, isopropyl esters undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Substitution: Nucleophiles like amines or alcohols.

Major Products

    Hydrolysis: Phosphoric acid and the respective alcohols.

    Oxidation: Phosphonic acids.

    Substitution: Various substituted phosphoric acid esters.

Mechanism of Action

The mechanism of action of phosphoric acid, mixed lauryl, tetradecyl, isopropyl esters is primarily based on their surfactant properties. These esters reduce surface tension by aligning themselves at the interface between hydrophobic and hydrophilic phases. This alignment disrupts the cohesive forces between water molecules, allowing for better dispersion and solubilization of hydrophobic compounds . The molecular targets and pathways involved include interactions with lipid bilayers and proteins, enhancing their solubility and stability .

Comparison with Similar Compounds

Flame Retardants

Phenyl Bis(dodecyl) Phosphate ():
This compound, featuring phenyl and dodecyl groups, is used as a flame retardant in textiles. The aromatic phenyl group enhances thermal stability, while the dodecyl chains improve compatibility with polymeric matrices. In contrast, dodecyl bis(3-methylbutyl) phosphate’s branched alkyl chains may reduce viscosity and improve dispersibility in hydrophobic systems but could slightly lower thermal degradation thresholds compared to aromatic analogs .

Key Research Findings :

  • Aromatic phosphates (e.g., phenyl derivatives) exhibit higher char-forming efficiency due to π-π interactions, whereas alkyl phosphates like this compound may act as gas-phase flame inhibitors via radical scavenging .

Ion Exchangers

Sodium Dodecyl Benzene Sulphonate-Based Tin (IV) Phosphate ():
This cation exchanger incorporates a sulfonate group and dodecyl chain for enhanced metal ion adsorption (e.g., Cu²⁺, Pb²⁺). This compound lacks sulfonate functionality, limiting its ion-exchange capacity. However, its branched alkyl groups might improve hydrophobicity, making it suitable for extracting heavy metals from organic-rich environments .

Key Research Findings :

Functional Fluids

Mixed Mono- and Bis-(Dodecyl Ammonium) Methyl Phosphates (): Quaternary ammonium-phosphate esters are used in hydraulic fluids to inhibit corrosion. This compound, lacking ammonium groups, may exhibit lower conductivity but superior hydrolytic stability under high-temperature conditions. The branched 3-methylbutyl groups could also reduce oxidative degradation compared to straight-chain analogs .

Key Research Findings :

  • Quaternary ammonium phosphates show conductivity improvements (e.g., from 0.021 to 0.24 mmhos/cm after modification), whereas non-ionic alkyl phosphates prioritize thermal stability over conductivity .

Chelating Agents

Triethylene Glycol Bis(dodecyl Phosphate) ():
This compound efficiently extracts metal ions in supercritical CO₂ due to its ethylene glycol spacer and dodecyl chains. This compound’s branched chains may reduce chelation strength but improve solubility in supercritical CO₂, enabling greener extraction processes .

Key Research Findings :

  • Straight alkyl chains (e.g., dodecyl) enhance metal-chelate stability, while branched chains (e.g., 3-methylbutyl) prioritize solvent compatibility over binding efficiency .

Surfactants

Dodecyl Dihydrogen Phosphate-Morpholine Compound (): The morpholine salt form increases water solubility, making it suitable for emulsifiers. In contrast, this compound’s ester groups render it more oil-soluble, favoring applications in lubricants or non-aqueous formulations .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for dodecyl bis(3-methylbutyl) phosphate, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via esterification of phosphoric acid with dodecyl and 3-methylbutyl alcohols. Key steps include controlled reaction stoichiometry, acid catalysis, and purification via column chromatography or recrystallization. Purity optimization requires monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) to confirm esterification completion and byproduct removal .
  • Data Insight : Triethylene glycol bis(dodecyl phosphate) synthesis (analogous in esterification) achieves >90% purity using stoichiometric alcohol-to-phosphate ratios and reflux conditions in anhydrous solvents .

Q. What spectroscopic and computational methods are used to characterize this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies phosphate ester bonds (P=O stretch ~1250 cm⁻¹, P-O-C stretches ~1050 cm⁻¹). Reference spectra for similar compounds (e.g., diethyl dodecyl phosphate) validate peak assignments .
  • Quantum Chemical Simulations : CASTEP simulations optimize molecular geometry, Mulliken charges, and frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For dodecyl phosphate derivatives, simulations reveal enhanced electron-donating capacity in anionic forms, critical for adsorption studies .

Advanced Research Questions

Q. How does this compound interact with mineral surfaces, and what experimental designs validate adsorption mechanisms?

  • Methodological Answer : Adsorption studies combine flotation experiments with density functional theory (DFT). For fluorapatite, single-mineral flotation tests quantify recovery rates, while DFT calculates adsorption energies (e.g., −45 kJ/mol for dodecyl phosphate anions) and bond distances (e.g., 1.8–2.2 Å for P-O-Ca interactions). Cross-validation via X-ray photoelectron spectroscopy (XPS) confirms chemical bond formation .
  • Data Contradiction Resolution : Discrepancies in reported adsorption energies may arise from solvent polarity or pH effects. Control experiments at fixed ionic strength and pH (e.g., pH 9 for anionic species dominance) reduce variability .

Q. What strategies resolve contradictions in extraction efficiency data for dodecyl phosphate derivatives in metal-ion separation?

  • Methodological Answer : Contradictions often stem from competing complexation pathways. Use biphasic (aqueous/organic) extraction systems with varying alkyl chain lengths (e.g., dodecyl vs. octyl phosphates) to isolate steric and electronic effects. Quantify extraction efficiency via atomic absorption spectroscopy (AAS) and correlate with computed complexation constants (logβ) from molecular dynamics (MD) simulations .
  • Case Study : Triethylene glycol bis(dodecyl phosphate) shows higher Cu²⁺ extraction (logβ = 4.2) than shorter-chain analogs due to improved micellar stabilization in nonpolar solvents .

Q. How can computational modeling guide the design of dodecyl phosphate derivatives for targeted applications?

  • Methodological Answer :

  • Step 1 : Optimize ligand geometry using CASTEP or Gaussian software to predict dipole moments and charge distribution. For fluorapatite flotation, simulations prioritize ligands with high HOMO energy (e.g., −5.2 eV for dodecyl phosphate anions), indicating strong electron donation to Ca²⁺ sites .
  • Step 2 : Validate predictions via adsorption isotherms (Langmuir/Freundlich models) and in situ attenuated total reflectance infrared (ATR-IR) spectroscopy .

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